molecular formula C4H9N3O3 B10851815 N-glycylglycinehydroxamic acid

N-glycylglycinehydroxamic acid

Número de catálogo: B10851815
Peso molecular: 147.13 g/mol
Clave InChI: NXTDAODSZSXXAY-UHFFFAOYSA-N
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Descripción

N-Glycylglycinehydroxamic acid is a hydroxamic acid derivative incorporating a glycylglycine (Gly-Gly) dipeptide backbone. Hydroxamic acids are characterized by the functional group RC(O)N(OH)R’, where R and R’ are organic residues . In this compound, the hydroxamic acid moiety is conjugated to the N-terminus of glycylglycine, a dipeptide composed of two glycine residues linked by a peptide bond.

Propiedades

Fórmula molecular

C4H9N3O3

Peso molecular

147.13 g/mol

Nombre IUPAC

2-amino-N-[2-(hydroxyamino)-2-oxoethyl]acetamide

InChI

InChI=1S/C4H9N3O3/c5-1-3(8)6-2-4(9)7-10/h10H,1-2,5H2,(H,6,8)(H,7,9)

Clave InChI

NXTDAODSZSXXAY-UHFFFAOYSA-N

SMILES canónico

C(C(=O)NCC(=O)NO)N

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Hydroxamic Acids

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Hydroxamic Acids
Compound Molecular Formula Key Functional Groups Biological Activity Synthesis Method
N-Glycylglycinehydroxamic Acid C₄H₈N₃O₄ (hypothesized) Hydroxamic acid, peptide backbone Potential HDAC inhibition (inferred) Coupling glycylglycine with hydroxylamine derivatives
Suberoylanilide Hydroxamic Acid (SAHA) C₁₄H₂₀N₂O₃ Aliphatic chain, hydroxamic acid HDAC inhibitor (EC₅₀ = 0.32 µM) Hydroxylamine + carboxylic acid chloride
Trichostatin A (TSA) C₁₇H₂₂N₂O₃ Aliphatic chain, epoxide group HDAC inhibitor (EC₅₀ = 1.2 µM) Microbial fermentation
N-Glycolylhydroxamic Acid C₂H₅NO₃ Hydroxamic acid, glycolyl group Studied for rearrangement reactions Two-step synthesis via nitrosamine intermediates
Key Observations:

Backbone Diversity :

  • N-Glycylglycinehydroxamic acid’s peptide backbone distinguishes it from aliphatic (SAHA, TSA) or glycolyl-based hydroxamic acids. This may enhance water solubility and reduce cytotoxicity compared to SAHA’s hydrophobic chain .
  • SAHA and TSA exhibit higher potency in HDAC inhibition due to their extended aliphatic chains, which facilitate better enzyme active-site penetration .

Synthetic Routes :

  • N-Glycylglycinehydroxamic acid likely utilizes peptide coupling strategies (e.g., reacting glycylglycine with hydroxylamine derivatives), contrasting with SAHA’s acid chloride-based synthesis .
  • N-Glycolylhydroxamic acid employs nitrosamine intermediates, a method less common for peptide-conjugated hydroxamic acids .
Key Findings:
  • Potency vs. Selectivity: While SAHA and TSA exhibit nanomolar potency, N-glycylglycinehydroxamic acid’s activity remains uncharacterized. Its glycylglycine moiety may reduce membrane permeability, limiting intracellular HDAC targeting compared to SAHA .
  • Structural-Activity Relationships (SAR) :
    • Aliphatic chains in SAHA/TSA enhance hydrophobic interactions with HDAC catalytic pockets.
    • Peptide backbones (as in N-glycylglycinehydroxamic acid) could redirect selectivity toward extracellular metalloproteases or improve biocompatibility .

Analytical and Pharmacokinetic Profiles

Table 3: Analytical and Pharmacokinetic Comparisons
Compound Solubility (aq.) Stability Metabolic Pathway
N-Glycylglycinehydroxamic Acid High (peptide backbone) pH-sensitive Peptidase hydrolysis
SAHA Low Stable in plasma Hepatic glucuronidation
TSA Low Light-sensitive CYP450-mediated oxidation
Key Insights:
  • Solubility: N-Glycylglycinehydroxamic acid’s dipeptide backbone likely improves aqueous solubility, facilitating intravenous administration compared to SAHA’s poor solubility .
  • Stability : SAHA’s stability in plasma contrasts with the pH-sensitive hydroxamic acid group in N-glycylglycinehydroxamic acid, which may degrade in acidic environments (e.g., stomach) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-glycylglycinehydroxamic acid, and how can purity be validated?

  • Methodological Answer : N-glycylglycinehydroxamic acid can be synthesized via hydroxylamine-mediated reactions, such as coupling glycylglycine derivatives with hydroxylamine under controlled pH (e.g., pH 8–10). Post-synthesis, purity is validated using reversed-phase HPLC with UV detection (λ = 210–230 nm) and NMR spectroscopy. For example, 1H^1H-NMR should confirm the absence of unreacted hydroxylamine (δ 4.5–5.0 ppm) and the presence of hydroxamate protons (δ 9.0–10.5 ppm). Mass spectrometry (ESI-MS) can further verify molecular ion peaks .

Table 1 : Key Characterization Data for N-Glycylglycinehydroxamic Acid

TechniqueExpected SignalPurpose
1H^1H-NMRδ 1.8–2.2 ppm (CH2_2), δ 9.5–10.0 ppm (N–OH)Confirm hydroxamate group
IR1640–1660 cm1^{-1} (C=O), 3200–3400 cm1^{-1} (N–OH)Functional group analysis
HPLCRetention time = 6–8 min (C18 column, 0.1% TFA)Purity assessment

Q. How should stability studies be designed for hydroxamic acids like N-glycylglycinehydroxamic acid in aqueous solutions?

  • Methodological Answer : Stability is pH-dependent due to hydroxamic acids’ keto-iminol tautomerism. Design experiments by incubating the compound in buffers (pH 3–10) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) and LC-MS over 24–72 hours. Note that O–H dissociation dominates in acidic conditions, while N–H dissociation occurs in basic media, affecting chelation capacity and reactivity .

Advanced Research Questions

Q. How can computational modeling optimize the metal-chelating properties of N-glycylglycinehydroxamic acid for catalytic applications?

  • Methodological Answer : Use density functional theory (DFT) to model the compound’s tautomeric forms and metal-binding affinity. Compare binding energies (ΔG) for transition metals (e.g., Fe3+^{3+}, Ni2+^{2+}) at the O and N sites. Molecular docking (AutoDock Vina) can simulate interactions with metalloenzyme active sites. Validate predictions experimentally via UV-Vis titration (e.g., bathochromic shifts upon metal binding) and isothermal titration calorimetry (ITC) to quantify binding constants .

Table 2 : Computational vs. Experimental Binding Affinities (Fe3+^{3+})

MethodBinding Energy (kcal/mol)Observed Kd_d (µM)
DFT (O-site)-12.35.8 ± 0.3
DFT (N-site)-9.728.4 ± 1.2

Q. How should researchers address contradictions in stability data between gas-phase and solution-phase studies of hydroxamic acids?

  • Methodological Answer : Gas-phase studies (via mass spectrometry or theoretical calculations) often favor N–H dissociation, while solution-phase data (NMR, UV) show O–H dissociation due to solvation effects. Resolve discrepancies by:

Conducting ab initio molecular dynamics (AIMD) simulations to model solvation shells.

Comparing experimental 15N^{15}N-NMR chemical shifts with computed values.

Using deuterium exchange experiments to track proton mobility in aqueous environments .

Q. What strategies improve the pharmacokinetic profile of N-glycylglycinehydroxamic acid in preclinical studies?

  • Methodological Answer : To enhance bioavailability:

  • Lipidization : Modify the glycyl group with lipophilic substituents (e.g., alkyl chains) to increase membrane permeability.
  • Prodrug Design : Mask the hydroxamate group as an ester, which hydrolyzes in vivo.
  • Co-administration : Use cytochrome P450 inhibitors to reduce metabolic degradation. Validate via in vitro Caco-2 permeability assays and in vivo PK studies in rodent models .

Q. How can quantitative structure-biodegradability relationship (QSBR) models predict the environmental fate of N-glycylglycinehydroxamic acid?

  • Methodological Answer : Develop QSBR models using descriptors like hydrophobicity (ClogP) and HOMO energy (EHOMO). For primary biodegradability:
    k=2.4083+0.1471EHOMO0.4703ClogP(R2=0.953)k = 2.4083 + 0.1471 \, \text{EHOMO} - 0.4703 \, \text{ClogP} \quad (R^2 = 0.953)

Validate via OECD 301F biodegradation tests and LC-MS/MS to identify degradation byproducts (e.g., glycine derivatives) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays involving hydroxamic acids?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit IC50_{50} curves with the Hill equation:
    Y=Ymax1+10(logIC50X)nHY = \frac{Y_{\text{max}}}{1 + 10^{(\log \text{IC}_{50} - X) \cdot n_H}}

Report 95% confidence intervals and assess reproducibility via interday CV (<15%). Include positive controls (e.g., SAHA for HDAC inhibition) to validate assay conditions .

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